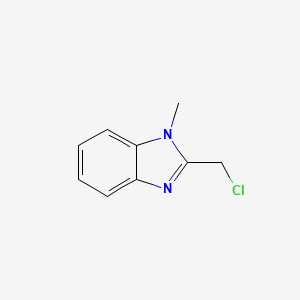

2-(Chloromethyl)-1-methyl-1h-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGVPFAJPMIYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289793 | |

| Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4760-35-4 | |

| Record name | 2-(Chloromethyl)-1-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4760-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole from o-Phenylenediamine

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-(chloromethyl)-1-methyl-1H-benzimidazole, a crucial intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the foundational reactant, o-phenylenediamine. The first stage involves the acid-catalyzed Phillips-Ladenburg condensation of o-phenylenediamine with chloroacetic acid to yield the 2-(chloromethyl)-1H-benzimidazole core. The subsequent stage details the selective N-methylation of this intermediate to produce the final target molecule. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines comprehensive characterization techniques, and addresses critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide integrates mechanistic causality with practical, validated protocols to ensure reproducibility and high-purity outcomes.

Introduction

The Benzimidazole Scaffold: Significance in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives are integral components of numerous FDA-approved drugs, exhibiting therapeutic efficacy as anti-ulcer agents (e.g., Omeprazole), anthelmintics, antivirals, and anticancer agents.[1][3] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling fine-tuning of its steric, electronic, and pharmacokinetic properties for targeted drug design.

Profile of this compound: A Key Intermediate

This compound (CAS No. 5351-23-5) is a highly valuable synthetic intermediate.[4] The reactive chloromethyl group at the C2 position serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, thiols, and phenols, to build diverse molecular libraries.[5][6] The methyl group at the N1 position prevents further reactions at this site and modulates the compound's solubility and electronic properties. Consequently, this intermediate is a cornerstone for synthesizing more complex molecules with potential applications as antifungal agents, fungicides, and other pharmacologically active compounds.[5][7]

Synthetic Strategy Overview

The synthesis is logically approached in two distinct, high-yielding steps. The initial step constructs the core benzimidazole ring system, followed by a selective alkylation to introduce the N-methyl group. This strategy ensures a controlled and efficient pathway to the final product.

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting.

Step 1: Phillips-Ladenburg Condensation for the Benzimidazole Core

The formation of the benzimidazole ring from o-phenylenediamine and a carboxylic acid in the presence of a mineral acid is known as the Phillips-Ladenburg condensation.[8][9] This reaction proceeds through an initial acylation followed by an intramolecular cyclization and dehydration.

Mechanism:

-

Protonation: The carboxylic acid (chloroacetic acid) is protonated by the strong mineral acid (HCl), enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

-

Acylation & Dehydration: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form an N-acylated diamine intermediate.

-

Intramolecular Cyclization: The second, free amino group attacks the amide carbonyl carbon in an intramolecular fashion.

-

Final Dehydration: The resulting cyclic intermediate undergoes a final dehydration step, driven by the formation of the stable aromatic benzimidazole ring.[9]

Sources

- 1. ijariie.com [ijariie.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. banglajol.info [banglajol.info]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. adichemistry.com [adichemistry.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-1-methyl-1H-benzimidazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1-methyl-1H-benzimidazole, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its primary application as a reactive intermediate for the development of pharmacologically active compounds. Particular emphasis is placed on the compound's high reactivity, which is leveraged by researchers in medicinal chemistry and drug discovery to generate diverse molecular libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reagent in their work.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active molecules. This fused bicyclic system, consisting of benzene and imidazole rings, is a cornerstone in medicinal chemistry, forming the core of drugs with activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications. The strategic functionalization of the benzimidazole ring allows for the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly valuable derivative. The introduction of a chloromethyl group at the 2-position transforms the otherwise stable benzimidazole core into a potent electrophilic reagent. The chlorine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, enabling the covalent linkage of the benzimidazole unit to a vast range of nucleophilic partners. The methyl group at the N-1 position prevents tautomerization and directs substitution reactions, ensuring regiochemical control and simplifying product outcomes. This guide delves into the essential technical aspects of this compound, providing a foundational understanding for its effective application in research and development.

Molecular and Physicochemical Properties

Accurate physicochemical data is critical for designing experiments, predicting reactivity, and ensuring proper handling. The key identifiers and properties of this compound are summarized below.

Table 1: Compound Identifiers and Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Methyl-2-(chloromethyl)benzimidazole | [2] |

| CAS Number | 4760-35-4 | [2][3] |

| Molecular Formula | C₉H₉ClN₂ | [2][3][4] |

| Molecular Weight | 180.63 g/mol | [2][3] |

| InChI Key | WRGVPFAJPMIYOX-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical Form | Solid, Beige | --- | [1][3] |

| Melting Point | 94 °C | Experimental | [2][3] |

| Boiling Point | 323.6 ± 25.0 °C | Predicted | [3] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 4.81 ± 0.10 | Predicted | [3] |

| LogP (XLogP3) | 2.31 | Computed | [2] |

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | --- | --- |

Synthesis and Characterization

The most reliable and common method for synthesizing the benzimidazole core is the Phillips condensation. This method is adapted for this compound by using N¹-methylbenzene-1,2-diamine as the starting material.

Synthetic Pathway

The synthesis involves the acid-catalyzed condensation and cyclization of N¹-methylbenzene-1,2-diamine with chloroacetic acid. The reaction proceeds by initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. The use of a strong acid like hydrochloric acid (HCl) is crucial for catalyzing the dehydration step.

Experimental Protocol: Phillips Condensation

This protocol is adapted from established procedures for similar benzimidazoles.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N¹-methylbenzene-1,2-diamine (1.0 eq).

-

Acid Addition: Carefully add 4M hydrochloric acid (approx. 10 mL per gram of diamine) to the flask. Stir the mixture until the diamine dissolves completely.

-

Reagent Addition: Add chloroacetic acid (1.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of ethyl acetate/hexane).

-

Cooling & Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.

-

Precipitation: Slowly neutralize the acidic solution by adding aqueous ammonium hydroxide or sodium hydroxide solution dropwise with vigorous stirring until the pH reaches 8-9. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

-

Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent system such as ethanol/water or toluene.

Characterization

To validate the structure and purity of the synthesized product, a combination of spectroscopic methods should be employed.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm. - Methylene Protons (-CH₂Cl, 2H): A sharp singlet around δ 4.8-5.0 ppm. - N-Methyl Protons (-NCH₃, 3H): A sharp singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals between δ 110-145 ppm. - C2 Carbon (C=N): Signal downfield, around δ 150-155 ppm. - Methylene Carbon (-CH₂Cl): Signal around δ 40-45 ppm. - N-Methyl Carbon (-NCH₃): Signal around δ 30-35 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 181.05. |

Note: Predicted NMR shifts are based on typical values for benzimidazole derivatives and may vary depending on the solvent used.[7][8]

Chemical Reactivity and Mechanistic Insights

The Role of the Chloromethyl Group

The synthetic utility of this compound is almost entirely derived from the reactivity of its C2-chloromethyl substituent. The carbon atom of the CH₂Cl group is electrophilic and highly susceptible to attack by nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The stability of the benzimidazole ring system helps to stabilize the transition state, facilitating the displacement of the chloride ion.

This predictable reactivity allows for the facile introduction of diverse functional groups at the 2-position, making it an ideal scaffold for building libraries of compounds for biological screening.[5]

Common Transformations

A wide variety of nucleophiles can be employed to create new derivatives, often in the presence of a non-nucleophilic base (like K₂CO₃ or Et₃N) to neutralize the HCl byproduct.

-

N-Nucleophiles (Amines): Reaction with primary or secondary amines (aliphatic or aromatic) yields 2-(aminomethyl) derivatives. This is a common strategy for linking the benzimidazole core to other pharmacophores.[5]

-

O-Nucleophiles (Alcohols/Phenols): Reaction with alcohols or phenols affords the corresponding ether derivatives.

-

S-Nucleophiles (Thiols): Thiols readily react to form thioethers, which are valuable in medicinal chemistry for their unique electronic and steric properties.[9]

A typical procedure involves stirring the 2-(chloromethyl) starting material with the nucleophile and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at room temperature or with gentle heating.[5]

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate. Its versatile reactivity makes it a staple in programs focused on discovering new therapeutic agents and agrochemicals.

Intermediate in Pharmaceutical Synthesis

This compound is a key precursor for building libraries of potential drug candidates. By reacting it with a diverse set of nucleophiles, researchers can rapidly generate numerous analogs for structure-activity relationship (SAR) studies. Derivatives of the benzimidazole core have shown promise as antifungal, antimicrobial, and anticancer agents.[5][10]

A notable application is its use as an intermediate in the synthesis of Dabigatran Etexilate , a potent oral anticoagulant and direct thrombin inhibitor.[11][12][13] The synthesis involves coupling a more complex derivative of this compound with an amine-containing side chain, highlighting its industrial relevance in the production of modern pharmaceuticals.[11]

Agrochemical Development

The benzimidazole class of compounds, including derivatives of this molecule, has a long history in agriculture as fungicides. The ability to easily synthesize a variety of derivatives allows for the optimization of antifungal activity against specific plant pathogens.[5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the 1-methyl derivative is not universally available, the safety profile can be reliably extrapolated from its parent compound, 2-chloromethylbenzimidazole.

GHS Hazard Statements:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[14][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is under an inert atmosphere at 2-8 °C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose physicochemical properties are defined by the reactive chloromethyl group appended to the stable, N-methylated benzimidazole core. Its straightforward synthesis and predictable Sₙ2 reactivity make it an indispensable tool for medicinal chemists and researchers. From generating diverse compound libraries for SAR studies to its role in the industrial synthesis of blockbuster drugs like Dabigatran, this compound serves as a testament to the power of strategic molecular design in advancing chemical and pharmaceutical sciences. Proper understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory.

References

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from https://www.ijpsjournal.

- 4760-35-4, 2-(Chloromethyl)-1-methylbenzimidazole Formula. (n.d.). ECHEMI. Retrieved from https://www.echemi.com/products/4760-35-4.html

- Chemical Safety Data Sheet MSDS / SDS - 2-Chloromethylbenzimidazole. (2025). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductMSDS.aspx?cbnumber=CB5128718

- 2-Chloromethyl-1-methyl-1H-benzoimidazole | 4760-35-4. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/fluka/07540

- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006).

- 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/78571

- 4760-35-4(this compound) Product Description. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.

- SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from https://www.fishersci.com/msds?productName=B25548

- SAFETY DATA SHEET. (2024). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/sds/aldrich/246269

- This compound || cas 4760-35-4 ||. (n.d.). 007Chemicals. Retrieved from https://www.007chemical.com/product/2-chloromethyl-1-methyl-1h-benzimidazole-cas-4760-35-4/

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry.

- SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved from https://www.fishersci.com/msds?productName=AC125910050

- 2-(chloromethyl)-1H-benzimidazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/A9IxvYpKICw

- 2-(Chloromethyl)-1-methylbenzimidazole | C9H9ClN2 | CID 248044. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/248044

- Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents. Retrieved from https://patents.google.

- N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of... (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- Synthesis of 2-(trichloromethyl)benzimidazole. (n.d.). PrepChem.com. Retrieved from https://www.prepchem.com/synthesis-of-2-trichloromethyl-benzimidazole

- Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 605-613.

- Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. (2014). Google Patents. Retrieved from https://patents.google.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2009). Magnetic Resonance in Chemistry, 47(5), 435-438.

- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). Journal of Agricultural and Food Chemistry, 61(10), 2449-2455.

- An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017). Asian Journal of Chemistry, 29(6), 1253-1256.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). RSC Advances, 12(15), 9453-9486.

- Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbon

- "SYNTHESIS OF DABIGATRAN". (2020). European Patent Office. Retrieved from https://data.epo.org/publication-server/document?i=EP2978750.20200304&pn=EP2978750&ki=B1&cc=EP&nm=2978750

Sources

- 1. 2-Chloromethyl-1-methyl-1H-benzoimidazole | 4760-35-4 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 4760-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 007chemicals.com [007chemicals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate - Google Patents [patents.google.com]

- 12. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.es [fishersci.es]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Spectral Analysis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole and its Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of 2-(chloromethyl)-1-methyl-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Due to the limited availability of published experimental spectra for the N-methylated target compound, this document establishes a robust analytical framework by first examining the comprehensive spectral data of its immediate precursor, 2-(chloromethyl)-1H-benzimidazole . Subsequently, it extrapolates and predicts the spectral characteristics of the target molecule, offering a comparative analysis grounded in fundamental spectroscopic principles. This approach provides scientists with the necessary tools to characterize, identify, and ensure the purity of these important molecules.

Molecular Structure and its Spectroscopic Implications

The core of our analysis rests on the structural differences between the precursor and the N-methylated product. The introduction of a methyl group at the N1 position of the benzimidazole ring induces predictable changes in the electronic environment and vibrational modes of the molecule.

-

Precursor: 2-(chloromethyl)-1H-benzimidazole possesses a labile proton on one of the imidazole nitrogen atoms (N-H). This feature is a dominant characteristic in its NMR and IR spectra.

-

Target Compound: this compound replaces the N-H proton with a methyl group (N-CH₃). This substitution eliminates the N-H signal, introduces a new N-methyl signal, and subtly alters the chemical shifts of nearby protons and carbons.

Caption: Reaction pathway from precursor to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these molecules in solution. The analysis is conducted using both ¹H (proton) and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles due to its excellent solubilizing power.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Data for 2-(chloromethyl)-1H-benzimidazole (in DMSO-d₆): [1]

-

δ 12.50 (s, 1H, NH): A broad singlet characteristic of the acidic imidazole N-H proton. Its chemical shift can be variable and is concentration-dependent.

-

δ 7.56-7.52 (dd, 2H, C4-H & C7-H): A multiplet corresponding to the two protons on the benzene ring adjacent to the nitrogen atoms.

-

δ 7.22-7.11 (m, 2H, C5-H & C6-H): A multiplet for the two central protons of the benzene ring.

-

δ 4.91 (s, 2H, CH₂): A sharp singlet for the two protons of the chloromethyl group.

Predicted ¹H NMR Spectrum for this compound:

-

Disappearance of the N-H signal: The peak at ~12.50 ppm will be absent.

-

Appearance of an N-CH₃ signal: A new singlet will appear, typically in the range of δ 3.7-4.0 ppm . For comparison, the N-methyl signal in 1-methyl-1H-benzo[d]imidazole appears at δ 3.68 ppm.[1]

-

Shifts in Aromatic Protons: The aromatic protons will experience slight shifts due to the electronic effect of the methyl group. The symmetry observed in the precursor may be broken, leading to more distinct signals for each of the four aromatic protons.

-

Shift in CH₂ Signal: The chloromethyl singlet at δ 4.91 ppm may experience a minor downfield or upfield shift but will remain a singlet.

| Proton Assignment | 2-(chloromethyl)-1H-benzimidazole[1] | Predicted this compound |

| N-H | ~12.50 ppm (s, 1H) | Absent |

| Aromatic H (C4-H, C7-H) | 7.52-7.56 ppm (m, 2H) | ~7.5-7.8 ppm (m, 4H, potentially resolved) |

| Aromatic H (C5-H, C6-H) | 7.11-7.22 ppm (m, 2H) | ~7.2-7.4 ppm (m, 4H, potentially resolved) |

| -CH₂Cl | 4.91 ppm (s, 2H) | ~4.9 ppm (s, 2H) |

| N-CH₃ | Absent | ~3.8 ppm (s, 3H) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Data for 2-(chloromethyl)-1H-benzimidazole (in DMSO-d₆): [1]

-

δ 150.09 (C2): The carbon atom of the imidazole ring bonded to the chloromethyl group.

-

δ 141.59 & 138.00 (C3a & C7a): The two carbons at the fusion of the benzene and imidazole rings.

-

δ 124.10 (C5/C6): The two central carbons of the benzene ring.

-

δ 116.52 (C4/C7): The two outer carbons of the benzene ring.

-

δ 42.06 (CH₂): The carbon of the chloromethyl group.

Predicted ¹³C NMR Spectrum for this compound:

-

Appearance of an N-CH₃ signal: A new signal will appear in the aliphatic region, around δ 30-35 ppm . The N-methyl carbon in 1-methyl-1H-benzo[d]imidazole is at δ 30.96 ppm.[1]

-

Shifts in Ring Carbons: All carbons in the benzimidazole ring system will experience slight shifts due to the electronic donation of the methyl group. The C2, C3a, and C7a carbons are particularly sensitive to this change.

| Carbon Assignment | 2-(chloromethyl)-1H-benzimidazole[1] | Predicted this compound |

| C2 | 150.09 ppm | ~151 ppm |

| C3a / C7a | 141.59 / 138.00 ppm | ~143 / ~135 ppm |

| C4 / C7 | 116.52 ppm | ~110 / ~120 ppm (resolved) |

| C5 / C6 | 124.10 ppm | ~122 / ~123 ppm (resolved) |

| -CH₂Cl | 42.06 ppm | ~41 ppm |

| N-CH₃ | Absent | ~31 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis

Data for 2-(chloromethyl)-1H-benzimidazole: [1]

-

~3211 cm⁻¹ (N-H stretch): A broad absorption band characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

-

~3100-3000 cm⁻¹ (C-H aromatic stretch): Absorption due to the C-H bonds on the benzene ring.

-

~2950-2850 cm⁻¹ (C-H aliphatic stretch): Weaker bands from the -CH₂- group.

-

~1620 cm⁻¹ (C=N stretch): Imidazole ring stretching.

-

~1450 cm⁻¹ (C=C aromatic stretch): Benzene ring stretching vibrations.

-

~740 cm⁻¹ (C-H out-of-plane bend): Characteristic of ortho-disubstituted benzene rings.

-

~650-800 cm⁻¹ (C-Cl stretch): A peak corresponding to the carbon-chlorine bond.

Predicted IR Spectrum for this compound:

-

Absence of N-H Stretch: The most significant change will be the disappearance of the broad N-H stretching band above 3200 cm⁻¹.

-

Prominent C-H Aliphatic Stretches: The C-H stretching region (~2950 cm⁻¹) will be more pronounced due to the addition of the methyl group.

-

Other Vibrations: The C=N, C=C, and C-Cl stretching frequencies will remain in similar regions, though minor shifts may occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for this class of compounds.

-

Instrumentation: Introduce a small amount of the sample into a mass spectrometer (e.g., GC-MS).

-

Acquisition: The instrument bombards the sample with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Mass Spectral Analysis

The molecular formula for this compound is C₉H₉ClN₂. Its monoisotopic mass is approximately 180.0454 g/mol .

Fragmentation Pattern for 2-(chloromethyl)-1H-benzimidazole: [1]

-

m/z 166 (M⁺) & 168 (M⁺+2): The molecular ion peak and its isotopic peak due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

-

m/z 131: The base peak, resulting from the loss of a chlorine radical (•Cl), forming a stable benzimidazolyl-methyl cation.

-

m/z 104: Loss of HCN from the m/z 131 fragment.

-

m/z 77: Represents the phenyl cation (C₆H₅⁺).

Caption: Predicted fragmentation pathway for the target compound.

Predicted Mass Spectrum for this compound:

-

Molecular Ion (M⁺): Expect a molecular ion peak at m/z 180 and an isotope peak at m/z 182 in a ~3:1 ratio.

-

Loss of Chlorine ([M-Cl]⁺): A major fragment at m/z 145 , corresponding to the [C₉H₉N₂]⁺ cation, will likely be the base peak.

-

Loss of Chloromethyl ([M-CH₂Cl]⁺): A fragment at m/z 131 , corresponding to the 1-methylbenzimidazole cation.

-

Further Fragmentation: Subsequent loss of species like HCN or methyl radicals from these primary fragments will lead to smaller ions.

Safety and Handling

2-(Chloromethyl)benzimidazole derivatives are classified as irritants and are harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

The spectral characterization of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding the benchmark spectra of the precursor, 2-(chloromethyl)-1H-benzimidazole, scientists can accurately predict and interpret the data for the N-methylated product. The key diagnostic indicators for a successful synthesis are the disappearance of the N-H proton signal and the appearance of a new N-methyl signal in the NMR and IR spectra, along with the correct molecular ion peak in the mass spectrum. This guide provides the foundational knowledge and procedural insight for researchers to perform this analysis with a high degree of confidence and scientific rigor.

References

-

Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(28), 21881-21889. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Chloromethyl)benzimidazole. John Wiley & Sons, Inc. Retrieved from [Link]

-

mzCloud. (n.d.). 2-(Chloromethyl) benzimidazole. Retrieved from [Link]

-

Yıldırım, M., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 605-613. [Link]

-

Abdel-Rahman, A. A.-H. (2007). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 255-263. [Link]

-

El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]

-

Martínez-Alvarez, R., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5558. [Link]

-

Hida, F., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 4(1), 35-42. [Link]

-

Petkar, K., et al. (2023). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2011). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 16(12), 9581-9593. [Link]

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry, lauded for its structural similarity to endogenous purines. This unique characteristic allows it to serve as a "privileged structure," capable of interacting with a diverse array of biological targets. Within this versatile family, 2-(chloromethyl)-1-methyl-1H-benzimidazole derivatives have emerged as a particularly compelling subclass, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We will delve into their significant anticancer, antimicrobial, and antifungal properties, offering detailed experimental protocols and elucidating the key signaling pathways they modulate. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this promising class of compounds.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a structural motif present in numerous naturally occurring and synthetic bioactive molecules. Its resemblance to purine nucleotides enables it to interact with a wide range of biomolecules, leading to a vast array of pharmacological effects.[1][2] This has led to the successful development of several FDA-approved drugs containing the benzimidazole core, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.

The this compound scaffold serves as a versatile synthetic intermediate. The reactive chloromethyl group at the 2-position provides a convenient handle for the introduction of various substituents, allowing for the creation of large and diverse chemical libraries for biological screening.[3][4] The methyl group at the 1-position can influence the compound's lipophilicity and metabolic stability. This guide will focus on the derivatives of this core structure and their profound biological activities.

Synthetic Pathways: Building the Benzimidazole Core and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of their biological activities. The choice of synthetic route is often dictated by the desired substituents and the overall efficiency of the reaction.

Core Synthesis: The Phillips-Ladenburg Condensation

A common and efficient method for the synthesis of the 2-(chloromethyl)benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with chloroacetic acid, typically in the presence of a strong acid like hydrochloric acid, followed by methylation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole.

-

To a round-bottom flask, add o-phenylenediamine and chloroacetic acid in equimolar amounts.

-

Add 4N hydrochloric acid and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Step 2: N-Methylation.

-

Dissolve the synthesized 2-(chloromethyl)-1H-benzimidazole in an appropriate solvent (e.g., acetone or DMF).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the N-methylated product.

-

Filter, wash with water, and dry to obtain this compound.

-

Derivatization Strategies

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. This is the key to creating a diverse library of derivatives for biological testing.

Experimental Workflow: Derivatization of this compound

Caption: Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.

-

Disruption of Microtubule Dynamics: Similar to well-known anticancer drugs like paclitaxel and vinca alkaloids, some benzimidazole derivatives interfere with the polymerization and depolymerization of microtubules. [5]This disruption of the cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis.

-

Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) signaling, and modulation of pro- and anti-apoptotic proteins. [6]

Experimental Protocols for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is crucial to identify promising anticancer candidates.

Protocol 1: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Staining for Apoptosis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Cell Staining for Cell Cycle: Harvest the cells, fix in cold 70% ethanol, and stain with PI and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

This compound derivatives have also demonstrated potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. [4][7]

Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial effects of these compounds are attributed to their ability to interfere with essential microbial processes.

-

Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazole derivatives can act as competitive inhibitors in the biosynthesis of nucleic acids. [4]They can also bind to the minor groove of microbial DNA, interfering with replication and transcription. [3]Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. [1]

Caption: Antimicrobial mechanisms targeting nucleic acid synthesis.

-

Disruption of Microbial Cell Membrane: Some derivatives can interact with the lipids in the microbial cell membrane, leading to increased membrane fluidity and disruption of its integrity. [8]This can result in the leakage of cellular contents and ultimately cell death.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are employed to determine the antimicrobial efficacy of the synthesized compounds.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare two-fold serial dilutions of the benzimidazole derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced at the 2-position.

Table 1: Summary of Structure-Activity Relationships

| Substituent at 2-position | Observed Biological Activity | Key Findings |

| Aromatic amines | Anticancer, Antimicrobial | Electron-withdrawing groups on the aromatic ring often enhance activity. |

| Heterocyclic amines | Antifungal, Antimicrobial | The nature and position of heteroatoms in the ring can significantly impact potency and selectivity. |

| Thioethers | Antifungal, Anticancer | The presence of a sulfur atom can contribute to improved activity, potentially through interactions with specific biological targets. |

| Phenoxy groups | Antifungal | Substitution patterns on the phenyl ring play a crucial role in determining the antifungal spectrum. |

The diverse biological activities and the potential for chemical modification make this compound derivatives promising candidates for further drug development. Their multi-target nature, particularly in the context of cancer, offers the potential for overcoming drug resistance.

Toxicological Profile and Future Perspectives

While the primary focus of many studies has been on the efficacy of these compounds, understanding their toxicological profile is paramount for their translation into clinical use.

Preliminary Toxicological Insights

-

In Vitro Cytotoxicity: Several studies have shown that certain derivatives exhibit selective cytotoxicity, being more potent against cancer cell lines than normal cell lines. [9][10]* Genotoxicity: Some benzimidazole-based compounds, particularly certain fungicides, have been reported to have genotoxic effects. [4][11]Therefore, thorough genotoxicity testing of new derivatives is essential.

-

Hepatotoxicity and Hematological Effects: Some clinically used benzimidazoles have been associated with liver and bone marrow toxicity. [2]Careful monitoring of these parameters in preclinical and clinical studies is crucial.

Future Directions

The development of this compound derivatives as therapeutic agents is a promising area of research. Future efforts should focus on:

-

Lead Optimization: Systematically modifying the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer and infectious diseases.

-

Comprehensive Toxicological Profiling: Conducting detailed in vivo toxicity studies to establish a clear safety profile.

-

Mechanism of Action Elucidation: Further investigating the molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antifungal effects. Their ability to modulate multiple cellular targets offers a significant advantage in an era of increasing drug resistance. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. By leveraging the detailed protocols and understanding the underlying scientific principles presented herein, researchers and drug development professionals are well-equipped to advance the exploration of these derivatives and unlock their full therapeutic potential for the benefit of human health.

References

-

Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). National Institutes of Health. [Link]

-

Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. (1995). PubMed. [Link]

-

Genotoxicity studies on benzimidazole retinoids. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). Zanco Journal of Pure and Applied Sciences. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. [Link]

-

Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. (2008). Bentham Science Publishers. [Link]

-

In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. (2018). Herald Scholarly Open Access. [Link]

-

Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). PubMed. [Link]

-

EFFECTS OF BENZIMIDAZOLE DERIVATIVES ON DIGESTIVE SYSTEM AND CARDIOVASCULAR SYSTEM. (2012). SID. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (2021). Research Journal of Pharmacy and Technology. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research. [Link]

-

Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. (1988). PubMed. [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). ResearchGate. [Link]

-

Selected benzimidazoles patented for cardiovascular diseases from 2015 to 2020. (2021). ResearchGate. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PubMed Central. [Link]

-

[Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. (2005). PubMed. [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2020). PubMed Central. [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). PubMed. [Link]

-

A Study of the Interaction of a New Benzimidazole Schiff Base with Synthetic and Simulated Membrane Models of Bacterial and Mammalian Membranes. (2021). PubMed Central. [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. [Link]

-

Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006). ResearchGate. [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]

-

Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. (2016). RSC Publishing. [Link]

-

Derivatives of 2-chloromethyl benzimidazole. (2023). ResearchGate. [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). PubMed. [Link]

-

A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. (2017). PubMed. [Link]

Sources

- 1. Comparative cardiovascular effects of three benzimidazole derivatives, AR-L 57 BS, AR-L 100 BS, and AR-L 115 BS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative cardiac toxicity of the i.v. administered benzimidazole pyridazinon derivative Pimobendan and its enantiomers in female Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of the Chloromethyl Group in Benzimidazoles

Introduction: The Benzimidazole Scaffold and the Versatility of the 2-Chloromethyl Group

The benzimidazole nucleus, a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to natural purines allows it to interact effectively with a wide range of biological macromolecules, leading to diverse pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][4][5] This inherent bioactivity has cemented the benzimidazole core in numerous FDA-approved drugs.[1]

Among the various functionalized benzimidazoles, 2-chloromethyl-1H-benzimidazole is a cornerstone intermediate for synthetic chemists. The strategic placement of a chloromethyl group at the 2-position introduces a highly reactive electrophilic center. The carbon-chlorine bond is analogous to that in benzylic or allylic halides, making it exceptionally susceptible to nucleophilic attack. This reactivity provides a powerful and versatile handle for chemists to introduce a vast array of functional groups and build extensive libraries of novel benzimidazole derivatives for drug development and materials science applications.[6]

This guide provides an in-depth exploration of the reactivity of the chloromethyl group, detailing the mechanistic underpinnings, field-proven experimental protocols, and the causality behind key procedural choices for researchers, scientists, and drug development professionals.

Core Reactivity: The Nucleophilic Substitution Pathway

The primary mode of reactivity for the 2-chloromethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism. The methylene carbon, activated by the adjacent benzimidazole ring system and the electronegative chlorine atom, serves as a prime target for electron-rich nucleophiles. The reaction involves the backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group in a single, concerted step.

This fundamental transformation is the basis for the extensive derivatization of the 2-chloromethyl-1H-benzimidazole core.

Caption: General SN2 mechanism at the 2-chloromethyl position.

Synthesis of the Key Intermediate: 2-Chloromethyl-1H-benzimidazole

The foundation of this chemistry is the reliable synthesis of the starting material. The most common and robust method is the Phillips condensation, which involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid.[7][8][9]

Caption: Workflow for the synthesis of 2-chloromethyl-1H-benzimidazole.

Detailed Experimental Protocol: Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol is adapted from established literature procedures.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.0-1.2 eq).

-

Acid Addition: Carefully add 4-5N hydrochloric acid to the flask to serve as both the solvent and the cyclization catalyst.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4 to 8 hours.[8][10]

-

Causality Insight: The strong acid protonates the carbonyl of chloroacetic acid, making it more electrophilic, and facilitates the dehydration and subsequent cyclization steps of the condensation reaction.

-

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine is consumed.

-

Work-up: After completion, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form.

-

Neutralization: Slowly add a base, such as concentrated ammonium hydroxide, with stirring in an ice bath until the pH of the solution is neutral (~7-8).[7][8]

-

Causality Insight: Neutralization deprotonates the benzimidazole nitrogen and the hydrochloride salt, causing the free base product to precipitate out of the aqueous solution due to its lower solubility.

-

-

Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9]

-

Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The melting point should be in the range of 146-154 °C.[8]

Synthetic Applications: Derivatization via Nucleophilic Substitution

The true utility of 2-chloromethyl-1H-benzimidazole lies in its reaction with a wide range of nucleophiles. Below are detailed protocols for key transformations.

Reaction with N-Nucleophiles (Amines)

The formation of C-N bonds is one of the most common applications, leading to compounds with significant biological potential.[6][9]

Caption: General workflow for N-alkylation of amines.

Detailed Protocol: Synthesis of 2-((Substituted-anilino)methyl)-1H-benzimidazole

This protocol is a generalized procedure based on multiple reports.[6][9]

-

Reaction Setup: In a flask, dissolve 2-chloromethyl-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

-

Causality Insight: DMF is an excellent solvent for SN2 reactions as it solvates the cation (K⁺) but not the anion (the nucleophile), leaving the nucleophile "naked" and highly reactive.

-

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and the desired amine nucleophile (1.0-1.2 eq). For less reactive chlorides or amines, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added.

-

Causality Insight: K₂CO₃ acts as a base to neutralize the HCl formed during the reaction and can also deprotonate the N-H of the benzimidazole ring, which can otherwise interfere. KI acts as a catalyst via the Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the substitution.

-

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Microwave irradiation (3-5 minutes) can also be employed to significantly reduce reaction times.[6]

-

Monitoring: Track the disappearance of the starting material using TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of cold water. This will precipitate the product and dissolve the inorganic salts.

-

Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).[6] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final compound by IR, NMR, and Mass Spectrometry to confirm its structure.[6][11]

Reaction with S-Nucleophiles (Thiols and Thiones)

Thioether linkages are prevalent in many biologically active molecules. The chloromethyl group readily reacts with sulfur nucleophiles.[9][12]

| Parameter | Condition | Rationale |

| Nucleophile | Thiols (R-SH), Thiones, Dithiocarbamates | Sulfur is a soft and highly polarizable nucleophile, making it very effective in SN2 reactions. |

| Base | Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) | Strong base is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion (RS⁻). |

| Solvent | Methanol or Ethanol | Polar protic solvents that can dissolve the thiolate salt. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed to completion. |

Detailed Protocol: Synthesis of 2-((Alkyl/Arylthio)methyl)-1H-benzimidazole

This protocol is based on the reaction with mercapto-pyrimidines and other thiols.[9][12]

-

Thiolate Formation: In a flask, dissolve the thiol-containing compound (1.0 eq) in methanol containing a stoichiometric amount of sodium hydroxide or sodium methoxide (1.0 eq). Stir for 15-30 minutes at room temperature to ensure complete formation of the thiolate salt.

-

Addition of Electrophile: Add a solution of 2-chloromethyl-1H-benzimidazole (1.0 eq) in methanol to the thiolate solution.

-

Reaction Conditions: Stir the reaction mixture and heat to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After cooling, the product may precipitate directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate).

-

Isolation & Purification: If the product precipitates, it can be collected by filtration and washed. If extracted, the organic layer is dried and concentrated. Purification is typically achieved by recrystallization.

-

Validation: Confirm the structure of the thioether product by spectroscopic methods.

Conclusion

The 2-chloromethyl group is a linchpin in the synthesis of diverse benzimidazole libraries. Its predictable and high-yielding reactivity through nucleophilic substitution allows for the systematic introduction of nitrogen, sulfur, and oxygen-based functionalities. The protocols described herein, grounded in established chemical principles, provide a reliable framework for researchers to explore the vast chemical space around the benzimidazole scaffold. By understanding the causality behind solvent, base, and catalyst selection, scientists can optimize these reactions and efficiently generate novel compounds for evaluation in drug discovery and materials science.

References

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2015). PubMed.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.

- Synthesis routes of 2-(Chloromethyl)benzimidazole. (n.d.). Benchchem.

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (2016). International Journal of Pharmaceutical and Chemical Sciences.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.

- Benzimidazoles in Drug Discovery: A P

- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering.

- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2021). Semantic Scholar.

- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2015). Journal of Agricultural and Food Chemistry.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2023). Bentham Science Publisher.

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2024).

- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2001).

- Preparation technique of 2-chloromethylbenzimidazole. (2007).

- 2-(Chloromethyl)benzimidazole 96%. (n.d.). Sigma-Aldrich.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis routes of 2-(Chloromethyl)benzimidazole [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 2-(Chloromethyl)-1-methyl-1H-benzimidazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, analogs of 2-(Chloromethyl)-1-methyl-1H-benzimidazole are emerging as a versatile class of molecules with significant therapeutic potential, particularly in oncology. Their unique structural features, including a reactive chloromethyl group, allow for diverse chemical modifications, leading to a wide array of derivatives with varied biological activities. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets for these analogs, providing a scientifically grounded framework for future drug discovery and development efforts. We will explore the key molecular targets and pathways modulated by these compounds, supported by experimental evidence and detailed protocols to empower researchers in this exciting field.

Introduction: The Promise of the this compound Scaffold

The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with a variety of biological macromolecules, making it an ideal foundation for the design of novel therapeutic agents.[1][2] The addition of a chloromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole ring creates a reactive and structurally distinct core, this compound. This core serves as a versatile synthon for generating extensive libraries of analogs with diverse functionalities.[3][4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and notably, potent anticancer effects.[3][5] This guide will focus on the primary therapeutic targets that underpin the anticancer potential of these promising compounds.

Key Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound analogs stems from their ability to interact with and modulate the function of several key cellular components and pathways critical for cancer cell survival and proliferation. The primary targets identified to date include tubulin, protein kinases, and DNA, leading to the induction of cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

One of the most well-established anticancer mechanisms for benzimidazole derivatives is the inhibition of tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.[8][9]

Mechanism of Action:

This compound analogs are believed to bind to the colchicine-binding site on β-tubulin.[8] This binding event interferes with the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network. The resulting mitotic arrest at the G2/M phase of the cell cycle activates the spindle assembly checkpoint, ultimately leading to programmed cell death.[6][9] The introduction of a methyl group on the benzimidazole ring has been shown to influence the effect on tubulin polymerization, with some analogs delaying polymerization and others inducing a more rapid aggregation.[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the effect of test compounds on tubulin polymerization.

Materials:

-

Porcine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Nocodazole (positive control)

-

96-well microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of tubulin at 10 mg/mL in PEM buffer.

-

On ice, prepare the reaction mixtures in a 96-well plate. For each well, add:

-

10 µL of test compound at various concentrations (final concentration typically 1-100 µM).

-

80 µL of PEM buffer with 10% glycerol.

-

10 µL of tubulin stock solution (final concentration 1 mg/mL).

-

-

Incubate the plate at 37°C to initiate polymerization.

-

Immediately before placing the plate in the spectrophotometer, add 1 µL of 100 mM GTP to each well.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control (DMSO). Nocodazole is used as a positive control for tubulin polymerization inhibition.

Data Presentation: IC50 Values for Tubulin Polymerization Inhibition

| Compound ID | Modification on this compound | Target Cancer Cell Line | IC50 (µM) for Tubulin Polymerization | Reference |

| Analog 7n | Carboxamide derivative | SK-Mel-28 (Melanoma) | 5.05 ± 0.13 | [9] |

| Analog 7u | Carboxamide derivative | SK-Mel-28 (Melanoma) | Not explicitly for polymerization, but potent cytotoxicity | [9] |

| Analog 5d | Hydrazone with colchicine-like moiety | MDA-MB-231 (Breast Cancer) | Significant reduction in polymerization rate | [10] |

Workflow for Assessing Tubulin Polymerization Inhibition

Caption: Workflow for in vitro tubulin polymerization assay.

Modulation of Cell Signaling: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including proliferation, survival, and differentiation.[11] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[5] The benzimidazole scaffold is a common feature in many kinase inhibitors.[12]

Mechanism of Action:

This compound analogs can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[13] This disruption of signaling cascades can halt cancer cell proliferation and induce apoptosis. Specific kinases that have been identified as potential targets for benzimidazole derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) is common in many cancers.[1][2] Benzimidazole derivatives have been shown to inhibit the tyrosine phosphorylation of these receptors, blocking downstream signaling through pathways such as PI3K/Akt and MEK/Erk.[1]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis. Their inhibition by benzimidazole compounds can lead to defects in chromosome segregation and ultimately, cell death.[5]

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-